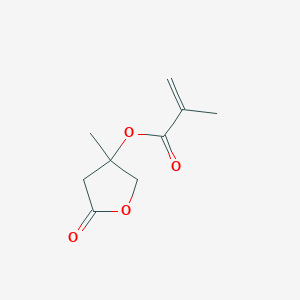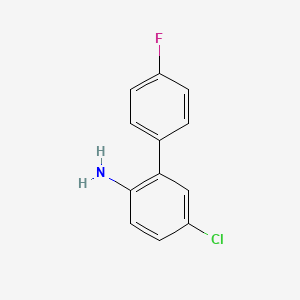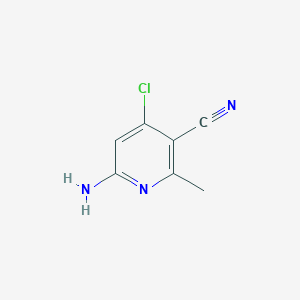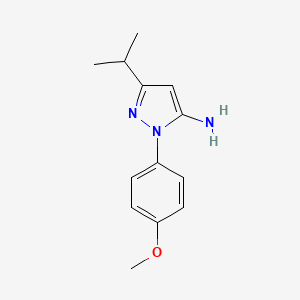
3-(2,4-Dimethoxybenzylamino)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2,4-Dimethoxybenzylamino)picolinonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 2-carbonitrile group and a 3-position amino group bonded to a 2,4-dimethoxybenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzylamino)picolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzylamine and 2-chloropyridine-3-carbonitrile.
Nucleophilic Substitution Reaction: The primary synthetic route involves a nucleophilic substitution reaction where 2,4-dimethoxybenzylamine reacts with 2-chloropyridine-3-carbonitrile under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反応の分析
Types of Reactions: 3-(2,4-Dimethoxybenzylamino)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
科学的研究の応用
3-(2,4-Dimethoxybenzylamino)picolinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,4-Dimethoxybenzylamino)picolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
類似化合物との比較
- 3-[(2,4-Dimethoxybenzyl)amino]pyridazine-4-carbonitrile
- 2-Amino-4H-pyran-3-carbonitrile derivatives
Comparison:
- Structural Differences: While 3-(2,4-Dimethoxybenzylamino)picolinonitrile contains a pyridine ring, similar compounds may have different heterocyclic cores, such as pyridazine or pyran rings.
- Functional Group Variations: The presence of different functional groups, such as amino or cyano groups, can influence the reactivity and biological activity of these compounds.
- Unique Properties: this compound is unique in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H15N3O2 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC名 |
3-[(2,4-dimethoxyphenyl)methylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H15N3O2/c1-19-12-6-5-11(15(8-12)20-2)10-18-13-4-3-7-17-14(13)9-16/h3-8,18H,10H2,1-2H3 |
InChIキー |
SLUGVJCJKKQGAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNC2=C(N=CC=C2)C#N)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8672353.png)






